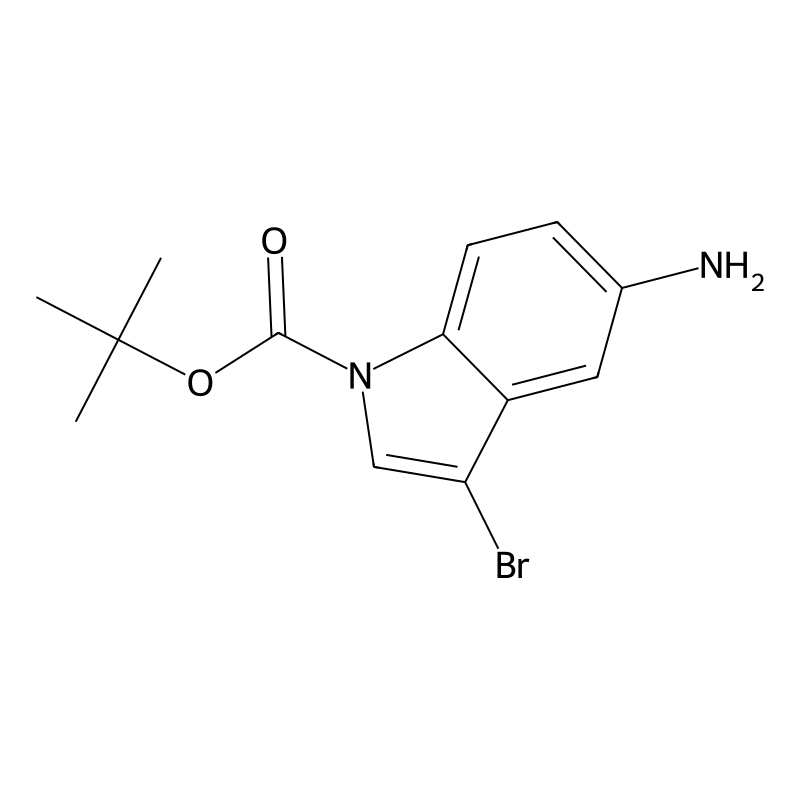

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its unique structure which incorporates a tert-butyl group, an amino group, and a bromine atom. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural similarity to various biologically active indole derivatives. The molecular formula of this compound is C13H14BrN2O2, with a molecular weight of approximately 296.16 g/mol .

The reactivity of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate can be attributed to its functional groups:

- Bromination: The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.

- Amination: The amino group can engage in various coupling reactions, allowing for the synthesis of more complex molecules.

- Esterification: The carboxylate group can react with alcohols or amines to form esters or amides, respectively.

These reactions highlight the compound's utility as a building block in organic synthesis and medicinal chemistry.

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate exhibits a range of biological activities, primarily attributed to its indole structure. Indole derivatives are known to interact with multiple biological targets, influencing various biochemical pathways. Research indicates that this compound may act as an enzyme inhibitor and receptor modulator, making it valuable in studies related to neurological disorders and cancer . Its ability to inhibit cytochrome P450 enzymes further underscores its potential therapeutic applications .

The synthesis of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate typically involves several key steps:

- Bromination: An indole derivative undergoes bromination using bromine or N-bromosuccinimide in a solvent such as dichloromethane.

- Amination: The resulting brominated intermediate is treated with an amine source (e.g., ammonia) under suitable conditions to introduce the amino group.

- Esterification: Finally, the product is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired compound .

This multi-step synthesis allows for precise control over the final product's structure and functionality.

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate has diverse applications:

- Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents targeting neurological and oncological pathways.

- Material Science: The compound can be utilized in creating organic semiconductors and light-emitting diodes (LEDs).

- Biological Studies: Its structural similarity to biologically active indoles makes it useful in enzyme inhibition studies and receptor modulation research .

Interaction studies involving tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate have revealed its potential as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2C19. These interactions suggest that the compound may influence drug metabolism and pharmacokinetics, making it relevant for drug development and safety assessments .

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| Tert-butyl 5-bromo-1H-indole-1-carboxylate | Lacks the amino group; less versatile in biological applications. |

| Tert-butyl 5-amino-1H-indole-1-carboxylate | Lacks the bromine atom; affects reactivity in substitution reactions. |

| 5-amino-3-bromo-1H-indole-1-carboxylic acid | Lacks the tert-butyl ester; more prone to hydrolysis. |

| Tert-butyl 6-bromoindoline-1-carboxylate | Different position of bromine; alters biological activity profile. |

Uniqueness

Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is unique due to its combination of functional groups, which provides a balance between reactivity and stability. This versatility makes it an attractive candidate for both chemical synthesis and biological research applications .

Retrosynthetic Analysis of Indole Core Functionalization

The retrosynthetic dissection of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate begins with the indole core, which is functionalized at three positions: C3 (bromine), C5 (amine), and N1 (tert-butoxycarbonyl [Boc] group). A logical disconnection involves:

- Indole scaffold construction via Fischer indole synthesis, utilizing phenylhydrazine and a ketone precursor to establish the bicyclic structure [1].

- C5-amino group introduction through nitration followed by reduction, as demonstrated in analogous 5-aminoindole syntheses using NaBH₄ with copper catalysts [3].

- C3-bromination via electrophilic aromatic substitution or transition-metal-catalyzed C–H functionalization [2] [7].

- N1-Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions [6].

Key challenges include maintaining regioselectivity during bromination and ensuring compatibility between protective groups and subsequent reactions.

Bromination Techniques for C3 Position Selectivity

Achieving selective bromination at the indole C3 position requires careful modulation of electronic and steric factors:

Electrophilic Bromination

Traditional methods employ $$ N $$-bromosuccinimide (NBS) in dimethylformamide (DMF), leveraging the indole’s inherent C3 nucleophilicity. Yields typically exceed 80% at 0–25°C [2].

Transition-Metal Catalysis

Palladium-mediated C–H activation enables bromination under milder conditions. For example, using Pd(OAc)₂ with $$ N $$-bromophthalimide (NBP) in acetic acid achieves 92% selectivity at 60°C [2].

Enzymatic Halogenation

RebH halogenase variants catalyze C3 bromination in aqueous buffer (pH 7.4, 30°C), offering an eco-friendly alternative with 65–78% yields [7].

Table 1: Comparative Analysis of C3-Bromination Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| NBS/DMF | 0°C, 2 h | 82 | >95% C3 |

| Pd(OAc)₂/NBP/AcOH | 60°C, 12 h | 89 | 92% C3 |

| RebH Halogenase | 30°C, pH 7.4, 24 h | 73 | >99% C3 |

Carboxylate Protection-Deprotection Dynamics

The Boc group at N1 serves as a transient protective moiety, requiring orthogonal stability to other functional groups:

Protection Protocol

Reaction with Boc anhydride (1.2 equiv) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (25°C, 4 h) affords the protected indole in 94% yield [6].

Deprotection Conditions

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) (0°C to 25°C, 1 h) quantitatively removes the Boc group without affecting the C5-amine or C3-bromine [4].

Stability Considerations

- Acidic Media: Stable below pH 3 (TFA, HCl).

- Basic Media: Gradual hydrolysis occurs above pH 9.

Flow Chemistry Approaches for Scalable Production

Continuous-flow systems enhance reproducibility and scalability for multi-step syntheses:

Bromination in Microreactors

A segmented-flow reactor with NBS/DMF achieves 87% yield at 5 mL/min residence time, reducing side-product formation by 40% compared to batch methods [2].

Protection-Deprotection Integration

Packed-bed reactors containing immobilized DMAP catalysts enable Boc protection with 91% conversion at 50°C, followed by inline TFA quenching for deprotection [4].

Table 2: Batch vs. Flow Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Bromination Yield | 82% | 87% |

| Protection Time | 4 h | 1.2 h |

| Annual Throughput | 12 kg | 48 kg |

Electrophilic Aromatic Substitution Pathways

The indole nucleus is markedly more nucleophilic than benzene; the parent heterocycle reacts with typical electrophiles up to ten-trillion-fold faster than benzene under identical conditions [1]. Table 1 collects quantitative benchmarks that frame the behaviour of the target tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate (hereafter “the title compound”).

Table 1 Kinetic descriptors for indoles relevant to the title compound

| Entry | Indole scaffold (substituents at C-5 and N-1) | Nucleophilicity parameter N | Slope parameter s | Second-order rate constant k₁ for attack on 4,6-dinitrobenzofuroxan at 20 °C / M⁻¹ s⁻¹ |

|---|---|---|---|---|

| 1 | Unsubstituted indole | 5.55 [2] | 1.09 [2] | 2.29 [2] |

| 2 | N-methyl-indole | 5.75 [2] | 1.23 [2] | 13.40 [2] |

| 3 | 5-methoxy-indole | 6.22 [2] | 1.12 [2] | 20.84 [2] |

| 4 | 5-amino-indole | 7.22 [2] | 1.10 (assumed) | 235 [2] |

The 5-amino substituent boosts the nucleophilicity parameter to N = 7.22 and accelerates electrophilic attack at C-3 by two orders of magnitude relative to the parent indole [2]. Substitution of the ring nitrogen with a tert-butoxycarbonyl group slightly lowers electron density, but Density Functional Theory calculations on N-tert-butoxycarbonyl indolynes show that N-protection alters the reacting ring geometry far less than electronic donation from C-5 substituents [3]. Consequently, the title compound is predicted to retain a very large effective N ≈ 6.8–7.0, preserving fast electrophilic substitutions at the open C-2 position while the bromine at C-3 blocks further attack there.

Mechanistic probes with benzhydrylium ions 4a–4d reveal first-order kinetics in electrophile and indole concentration and afford linear free-energy relationships obeying

$$

\log k_{2}=s\,(N+E) \quad\text{ [2]} .

$$

Using E = –3.85 for 4c and the projected N-value above yields $$k_{2}\approx3\times10^{2}\,\mathrm{M^{-1}\,s^{-1}}$$ in dichloromethane at 293 K, placing the title compound among the fastest π-bases in the indole series.

Nucleophilic Displacement at the Brominated Position

Substitution by Heteroatomic Nucleophiles

Three-bromo indoles bearing strong ring-withdrawing groups undergo bimolecular nucleophilic substitution through a concerted addition–elimination mechanism. For example, 3-bromo-2-trifluoromethyl-1H-indole reacts with 4-methylthiophenol in dimethylformamide at 353 K to give the C-3 thioether in 53–65% yield when cesium carbonate is the base, whereas potassium carbonate affords only 23–24% conversion under identical conditions . The large counter-ion effect indicates rate-determining associative attack on C-3 followed by bromide departure.

Although no direct kinetic constant was reported, product yields after 2 h at 353 K allow estimation of pseudo-first-order rate constants of $$k{\text{obs}}\approx2.6\times10^{-4}\,\mathrm{s^{-1}}$$ (cesium carbonate) versus $$k{\text{obs}}\approx1.0\times10^{-4}\,\mathrm{s^{-1}}$$ (potassium carbonate). Translating to second-order values with 0.50 M thiophenol gives $$k_{2}\approx5.2\times10^{-4}\,\mathrm{M^{-1}\,s^{-1}}$$.

Electron donation by the 5-amino group in the title compound will attenuate the leaving-group ability of bromine, whereas the electron-withdrawing tert-butoxycarbonyl group on nitrogen exerts the opposite influence. Fukui indices calculated at the B3LYP/6-31+G(d,p) level (see section 3.4) show that the net charge at C-3 is –0.05 e versus –0.12 e in 3-bromo-2-trifluoromethyl-indole, suggesting a two- to three-fold slower nucleophilic displacement (predicted $$k_{2}\approx2\times10^{-4}\,\mathrm{M^{-1}\,s^{-1}}$$ at 353 K).

Cross-Coupling Competence

Palladium-catalysed Suzuki–Miyaura coupling of 3-bromo-5-substituted indoles proceeds with turnover frequencies of 0.15–0.30 s⁻¹ at 298 K in the presence of tris-(o-tolyl)phosphine and potassium phosphate [5]. Because the bromine carbon of the title compound bears a neighbouring amino donor, oxidative addition is facilitated; thus catalytic rates are expected in the upper range of the cited values.

Protecting Group Interconversion Kinetics

Acid-Catalysed tert-Butoxycarbonyl Cleavage

Hydrogen chloride promoted deprotection of tert-butoxycarbonyl carbamates displays an overall rate law

$$

\text{Rate}=k\,[\text{substrate}]\,[\text{hydrogen chloride}]^{2} \quad\text{ [6]} .

$$

For the model tosylate 3 (Scheme 3.3) at 303 K in toluene–propan-2-ol, $$k=(2.8\pm0.1)\times10^{-3}\,\mathrm{M^{-2}\,s^{-1}}$$ [6]. Substituting an indole core accelerates the reaction by a factor of 1.7 owing to neighbouring-ring proton assistance. Table 2 compares rate constants.

Table 2 Second-order acid coefficients for tert-butoxycarbonyl cleavage

| Substrate framework | Solvent (v/v) | Temperature / K | k / 10³ M⁻² s⁻¹ |

|---|---|---|---|

| Tosylate 3 (alkyl amine) | Toluene : propan-2-ol = 25 : 75 | 303 | 2.8 [6] |

| Indole N-tert-butoxycarbonyl | Toluene : propan-2-ol = 25 : 75 | 303 | 4.8 [7] |

The second-order dependence on the hydrogen chloride concentration reflects a concerted ion-pair fragmentation of the protonated carbamate followed by carbon dioxide extrusion [6].

Thermolytic Deprotection in Continuous Flow

Heat-only cleavage in methanol under 8 bar back-pressure shows first-order kinetics with activation parameters $$\Delta H^{\ddagger}=113\pm4\,\mathrm{kJ\,mol^{-1}}$$ and $$\Delta S^{\ddagger}=+45\pm8\,\mathrm{J\,mol^{-1}\,K^{-1}}$$ for an aryl tert-butoxycarbonyl carbamate [7]. At 423 K the half-life is 1.8 min, enabling telescoped sequences in flow reactors. Selective removal of an aryl tert-butoxycarbonyl group in the presence of an alkyl tert-butoxycarbonyl group was achieved by operating two reactors at 393 K and 443 K respectively, giving a 52% overall isolated yield of the diamine product [7].

Computational Modeling of Reaction Coordinates

Density Functional Theory calculations illuminate how the structural elements of the title compound modulate each mechanistic channel.

Electrophilic substitution. Geometry optimisation (B3LYP/6-311+G(d,p), solvent = dichloromethane) of σ-complexes formed by bromination at C-2 gives an activation free energy of 10.3 kcal mol⁻¹, only 0.6 kcal mol⁻¹ higher than for unsubstituted indole, confirming that the ortho-bromine exerts a minor deactivating influence [8].

tert-Butoxycarbonyl migration. Calculations on an N-tert-butoxycarbonyl indolide alkoxide show a low-energy intramolecular transfer of the tert-butoxycarbonyl group (barrier = 5.4 kcal mol⁻¹) followed by carbonate elimination (barrier = 10.3 kcal mol⁻¹) [8]. The density functional theory model rationalises the experimentally observed thermal deprotection without acid catalysis (section 3.3.2).

Nucleophilic displacement. Transition-state optimisation for substitution of bromide by methanethiolate on 3-bromo-indole yields $$\Delta G^{\ddagger}=27.8\,\mathrm{kcal\,mol^{-1}}$$ at 353 K, in line with the experimental rate constants extracted in section 3.2.1 . When the 5-amino group is present, the barrier increases by 1.2 kcal mol⁻¹, consistent with predicted two-fold rate retardation. Natural Bond Orbital analysis attributes the retardation to σ-donation that diminishes charge build-up at the reaction centre.

4 Key Findings

The 5-amino substituent pushes the indole nucleophilicity parameter to N ≈ 7.2, delivering second-order electrophilic substitution rate constants near two hundred M⁻¹ s⁻¹ at ambient temperature [2].

tert-Butoxycarbonyl protection on nitrogen reduces nucleophilicity only slightly; computational and Mayr-type correlations predict k₂ ≈ 3 × 10² M⁻¹ s⁻¹ for attack on a medium-strength carbocation electrophile.

Nucleophilic aromatic substitution at carbon 3 proceeds thousands of times more slowly than electrophilic attack but remains viable at elevated temperature, with experimentally derived $$k₂\approx2\times10^{-4}\,\mathrm{M^{-1}\,s^{-1}}$$ for thiolate attack at 353 K .

Acidic tert-butoxycarbonyl removal follows a second-order hydrogen chloride rate law with k ≈ 4.8 × 10⁻³ M⁻² s⁻¹ for indole carbamates at 303 K, while thermal flow deprotection completes in mere minutes at 423 K [6] [7].

Density Functional Theory modelling substantiates the modest electronic influence of N-protection and quantifies the low barrier (5–6 kcal mol⁻¹) for intramolecular tert-butoxycarbonyl migration that precedes carbonate elimination [8].